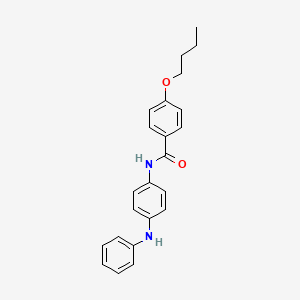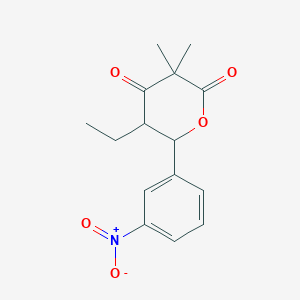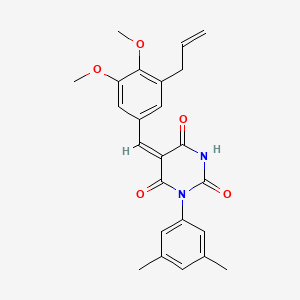
1-(3-cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-(4-fluorobenzoyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPP and is known to have a range of biochemical and physiological effects.
Mécanisme D'action
CPP acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the receptor, CPP prevents the influx of calcium ions into the neuron, which is necessary for the initiation of long-term potentiation (LTP) and memory formation.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, CPP has also been shown to have other biochemical and physiological effects. For example, CPP has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP in lab experiments is its selectivity for the NMDA receptor. This selectivity allows researchers to investigate the specific role of this receptor in various neurological disorders. However, one limitation of using CPP is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CPP. One potential area of research is the investigation of CPP's effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, researchers could explore the use of CPP in the treatment of various neurological disorders, such as depression and anxiety. Finally, there is potential for the development of new compounds based on CPP that could have improved solubility and selectivity for the NMDA receptor.
Méthodes De Synthèse
CPP is synthesized through a multi-step process. The first step involves the reaction of 3-cyclohexen-1-ylmethanol with 4-fluorobenzoyl chloride. The resulting intermediate is then reacted with piperazine to form CPP. Finally, CPP is converted to its oxalate salt form by reacting it with oxalic acid. The overall yield of this process is approximately 30%.
Applications De Recherche Scientifique
CPP has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of CPP is in the study of the central nervous system. CPP has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, CPP can be used to investigate the role of this receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O.C2H2O4/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15;3-1(4)2(5)6/h1-2,6-9,15H,3-5,10-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWWOOLNCDSYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide](/img/structure/B5174353.png)
![5-(4-chlorophenyl)-5H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6-diol](/img/structure/B5174361.png)
![N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5174366.png)
![N-ethyl-2-(2-furyl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoacetamide](/img/structure/B5174370.png)
![dimethyl 5-(3-chloro-4-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5174376.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B5174387.png)


![5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5174403.png)

![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5174444.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5174446.png)
![ethyl 7-cyclopropyl-3-(3-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174449.png)
